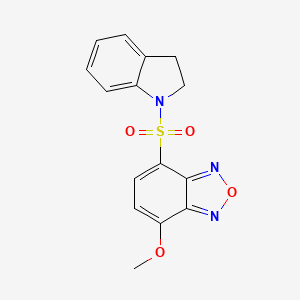
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-7-methoxy-2,1,3-benzoxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indole ring, a sulfonyl group, and a benzoxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting with the preparation of the indole and benzoxadiazole precursors. The indole precursor can be synthesized through Fischer indole synthesis, while the benzoxadiazole moiety is often prepared via cyclization reactions involving o-phenylenediamine and nitrous acid.
The key step in the synthesis is the sulfonylation of the indole ring, which is achieved using sulfonyl chlorides under basic conditions. The final coupling of the sulfonylated indole with the benzoxadiazole is carried out using standard coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The methoxy group on the benzoxadiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzoxadiazoles.
Aplicaciones Científicas De Investigación
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Utilized in the development of new materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the sulfonyl group can form covalent bonds with nucleophilic residues in proteins. The benzoxadiazole moiety contributes to the compound’s ability to act as a fluorescent probe, allowing for the visualization of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride
- 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(4-methoxyphenyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxamide
- 4-(2,3-Dihydro-1H-indole-1-sulfonyl)-N-(2-methoxy-5-nitrophenyl)benzamide
Uniqueness
4-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-7-METHOXY-2,1,3-BENZOXADIAZOLE is unique due to the presence of the benzoxadiazole moiety, which imparts distinct electronic and fluorescent properties. This makes it particularly valuable in applications requiring fluorescence, such as imaging and diagnostics.
Propiedades
Fórmula molecular |
C15H13N3O4S |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
4-(2,3-dihydroindol-1-ylsulfonyl)-7-methoxy-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C15H13N3O4S/c1-21-12-6-7-13(15-14(12)16-22-17-15)23(19,20)18-9-8-10-4-2-3-5-11(10)18/h2-7H,8-9H2,1H3 |
Clave InChI |
ZPDWLPSMTOOWBR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=NON=C12)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


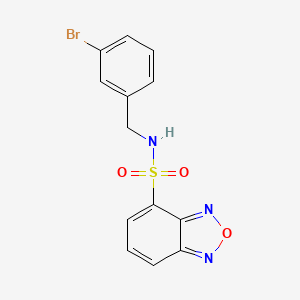
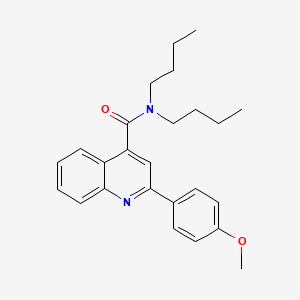
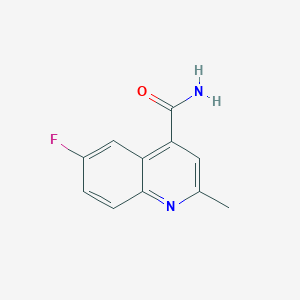
![Methyl 4-(4-fluorophenyl)-2-{[(4-methoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14951677.png)
![1-[4-(5-Chloro-2-hydroxyphenyl)-2-(4-ethoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B14951678.png)
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14951686.png)
![Benzyl {[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}acetate](/img/structure/B14951700.png)
![N-(2-fluoro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951707.png)

![Methyl 2-{[(3-methoxyphenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14951710.png)
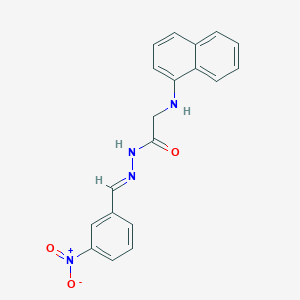
![N-(3-chlorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide](/img/structure/B14951724.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B14951730.png)

